molecular formula C18H12BaN16O10+2 B12727978 Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) CAS No. 83804-18-6

Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate)

Cat. No.: B12727978
CAS No.: 83804-18-6
M. Wt: 749.7 g/mol
InChI Key: ORWFFXVGYBXMPT-UHFFFAOYSA-N
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Description

Barium bis[[5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl]cyanamidate]: is a complex chemical compound known for its unique structure and properties. This compound is characterized by the presence of barium ions coordinated with two complex organic ligands, each containing azo and pyrimidinyl groups. It is primarily used in scientific research and various industrial applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium bis[[5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl]cyanamidate] typically involves the following steps:

    Formation of the azo compound: The initial step involves the synthesis of the azo compound by reacting hexahydro-2,4,6-trioxo-5-pyrimidinyl with a suitable diazonium salt under controlled conditions.

    Coordination with barium ions: The resulting azo compound is then reacted with barium salts, such as barium chloride, in an aqueous medium to form the desired complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale synthesis of the azo compound: Using industrial reactors to handle large volumes of reactants.

    Coordination reaction: Employing continuous flow reactors to facilitate the coordination of the azo compound with barium ions efficiently.

Chemical Reactions Analysis

Types of Reactions

Barium bis[[5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl]cyanamidate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.

    Substitution: The azo groups in the compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles, such as amines and thiols, are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Barium bis[[5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl]cyanamidate] has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving coordination chemistry and azo compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which Barium bis[[5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl]cyanamidate] exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, through its azo and pyrimidinyl groups.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Barium bis[[5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl]cyanamidate] is unique due to its specific coordination with barium ions and the presence of both azo and pyrimidinyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

83804-18-6

Molecular Formula

C18H12BaN16O10+2

Molecular Weight

749.7 g/mol

IUPAC Name

barium(2+);[4,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]-1,3-diazinan-2-ylidene]cyanamide

InChI

InChI=1S/2C9H6N8O5.Ba/c2*10-1-11-8-12-4(18)2(5(19)13-8)16-17-3-6(20)14-9(22)15-7(3)21;/h2*2-3H,(H2,11,12,13,18,19)(H2,14,15,20,21,22);/q;;+2

InChI Key

ORWFFXVGYBXMPT-UHFFFAOYSA-N

Canonical SMILES

C(#N)N=C1NC(=O)C(C(=O)N1)N=NC2C(=O)NC(=O)NC2=O.C(#N)N=C1NC(=O)C(C(=O)N1)N=NC2C(=O)NC(=O)NC2=O.[Ba+2]

Origin of Product

United States

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